molecular formula C13H13N3O2 B11868150 4-Morpholinoquinazoline-6-carbaldehyde CAS No. 648449-17-6

4-Morpholinoquinazoline-6-carbaldehyde

Cat. No.: B11868150
CAS No.: 648449-17-6
M. Wt: 243.26 g/mol
InChI Key: JTTYIRNYUCRXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholinoquinazoline-6-carbaldehyde is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core with a morpholine ring and an aldehyde functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinoquinazoline-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with formic acid and morpholine, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Morpholinoquinazoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Morpholinoquinazoline-6-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Morpholinoquinazoline-6-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholinoquinazoline-6-carbaldehyde is unique due to its specific functional groups, which allow for diverse chemical modifications and biological activities. The presence of the morpholine ring and aldehyde group provides opportunities for further derivatization and exploration of its therapeutic potential .

Properties

CAS No.

648449-17-6

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

4-morpholin-4-ylquinazoline-6-carbaldehyde

InChI

InChI=1S/C13H13N3O2/c17-8-10-1-2-12-11(7-10)13(15-9-14-12)16-3-5-18-6-4-16/h1-2,7-9H,3-6H2

InChI Key

JTTYIRNYUCRXMC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=C(C=C3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.